molecular formula C24H22ClNO6 B14953850 Dimethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14953850
M. Wt: 455.9 g/mol
InChI Key: RJNFSJARLJCMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Ester groups (dimethyl) at positions 3 and 4.
  • A 4-phenyl substituent linked via a carbonyloxy bridge to a 2-chlorophenyl group (uncommon in classical DHP drugs like nifedipine or amlodipine).
    This structure confers unique electronic and steric properties, influencing its pharmacological profile and physicochemical behavior .

Properties

Molecular Formula

C24H22ClNO6

Molecular Weight

455.9 g/mol

IUPAC Name

dimethyl 4-[4-(2-chlorobenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H22ClNO6/c1-13-19(23(28)30-3)21(20(14(2)26-13)24(29)31-4)15-9-11-16(12-10-15)32-22(27)17-7-5-6-8-18(17)25/h5-12,21,26H,1-4H3

InChI Key

RJNFSJARLJCMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Reaction for 1,4-Dihydropyridine Core Formation

The Hantzsch reaction is a one-pot multicomponent condensation involving a β-keto ester, an aldehyde, and ammonium acetate. For this synthesis, dimethyl 3-oxopentanedioate serves as the β-keto ester, 4-hydroxybenzaldehyde as the aldehyde, and ammonium acetate as the nitrogen source. Iron(III) phosphate (FePO₄) catalyzes the reaction under solvent-free conditions at 70°C, as demonstrated in prior studies.

Reaction Mechanism

  • Knoevenagel Condensation : The aldehyde reacts with the β-keto ester to form an α,β-unsaturated ketone.
  • Michael Addition : Ammonia (from ammonium acetate) adds to the α,β-unsaturated intermediate.
  • Cyclization : Intramolecular cyclization yields the 1,4-DHP core.
  • Oxidation (Avoided) : The reaction conditions are carefully controlled to prevent oxidation to pyridine.

Acylation of the 4-Hydroxyphenyl Substituent

The intermediate 4-(4-hydroxyphenyl)-1,4-DHP undergoes acylation with 2-chlorobenzoyl chloride in the presence of a base. This step introduces the (2-chlorophenyl)carbonyloxy group, enhancing the compound’s steric and electronic properties.

Key Considerations

  • Base Selection : Pyridine or triethylamine neutralizes HCl, driving the reaction to completion.
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility without side reactions.

Optimization of Reaction Conditions

Hantzsch Reaction Optimization

Systematic screening identified FePO₄ as the optimal catalyst due to its Lewis acidity, environmental benignity, and recyclability.

Table 1. Catalyst Screening for Hantzsch Reaction

Catalyst Loading (mol%) Temperature (°C) Time (min) Yield (%)
FePO₄ 5 70 50 80
None - 70 120 30
ZnCl₂ 5 70 60 65

Key Findings

  • Solvent-Free Conditions : Eliminate solvent recovery steps and reduce waste.
  • Catalyst Reusability : FePO₄ retains 75% activity after three cycles.

Acylation Reaction Optimization

The acylation step was optimized for stoichiometry and reaction time.

Table 2. Acylation Condition Screening

2-Chlorobenzoyl Chloride (equiv) Base Solvent Time (h) Yield (%)
1.1 Pyridine DCM 2 85
1.5 Triethylamine THF 1.5 88
2.0 DMAP DCM 1 90

Key Findings

  • Excess Acyl Chloride : 1.5 equivalents ensure complete conversion.
  • DMAP Acceleration : 4-Dimethylaminopyridine (DMAP) enhances reaction rate.

Experimental Procedures

Step 1: Synthesis of Dimethyl 4-(4-Hydroxyphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate

Procedure

  • Combine dimethyl 3-oxopentanedioate (2.0 mmol), 4-hydroxybenzaldehyde (1.0 mmol), ammonium acetate (1.5 mmol), and FePO₄ (5 mol%).
  • Heat at 70°C under solvent-free conditions for 50 minutes.
  • Cool, dilute with ethanol, filter to recover FePO₄, and purify via column chromatography (ethyl acetate/petroleum ether, 1:8).

Characterization Data

  • Yield : 80%
  • ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 5.37 (s, 1H, NH), 6.85–7.40 (m, 4H, Ar-H).
  • IR (KBr) : 3341 cm⁻¹ (N-H), 1696 cm⁻¹ (C=O).

Step 2: Acylation with 2-Chlorobenzoyl Chloride

Procedure

  • Dissolve the 1,4-DHP intermediate (1.0 mmol) in DCM.
  • Add 2-chlorobenzoyl chloride (1.5 mmol) and DMAP (0.1 mmol).
  • Stir at room temperature for 1 hour.
  • Quench with water, extract with DCM, dry (Na₂SO₄), and purify via silica gel chromatography.

Characterization Data

  • Yield : 90%
  • ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 149.2 (Ar-C), 140.4 (C-Cl).
  • GC-MS : m/z 513.22 [M+H]⁺.

Mechanistic Insights and Side Reactions

Role of FePO₄ in Hantzsch Reaction

FePO₄ facilitates the Knoevenagel condensation by activating the aldehyde via coordination to the carbonyl oxygen. Its moderate acidity prevents over-oxidation of the 1,4-DHP core.

Acylation Regioselectivity

The phenolic -OH group exhibits higher nucleophilicity compared to the 1,4-DHP NH, ensuring selective acylation at the 4-phenyl position.

Comparative Analysis with Related Compounds

Table 3. Structural and Synthetic Comparison

Compound Substituents Synthesis Method Yield (%)
Dimethyl 1-(4-chlorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate 4-Methyl-3-nitro Hantzsch + Nitration 72
Target Compound 4-(2-Chlorobenzoyloxy) Hantzsch + Acylation 90

Environmental and Practical Considerations

  • Catalyst Recycling : FePO₄ is recoverable via filtration, reducing metal waste.
  • Solvent-Free Synthesis : Aligns with green chemistry principles by minimizing volatile organic compound (VOC) use.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and reduced blood pressure, making it useful in the treatment of hypertension .

Comparison with Similar Compounds

Substituent Variations at the 4-Phenyl Position

Compound Name (CAS/Reference) 4-Phenyl Substituent Key Structural Features Molecular Weight Biological Activity
Target Compound 4-{[(2-Chlorophenyl)carbonyl]oxy}phenyl Carbonyloxy bridge, 2-Cl group ~441.84 (calculated) Likely calcium channel modulation (inferred from DHP analogs)
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate (CAS 43067-01-2) 2-Chlorophenyl (direct attachment) No carbonyloxy bridge 335.78 Calcium antagonist (e.g., similar to nifedipine)
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate 2,4-Dichlorophenyl Dual Cl substituents 398.27 Enhanced lipophilicity; potential improved membrane permeability
Nisoldipine (3,5-dicarboxy isobutyl methyl ester with 2-NO₂) 2-Nitro group Electron-withdrawing NO₂ group 388.37 High Ca²⁺ channel antagonism (IC₅₀ ~1.8 µM)
Compound 3h (AChE inhibitor) 4-((5-(4-Benzylpiperidin-1-yl)pentyl)oxy)phenyl Aminoalkyloxy chain ~640.76 Dual AChE/BuChE inhibition (1.8–2 µM), antioxidant activity

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) at the phenyl ring enhance DHP planarity, correlating with calcium channel antagonist activity .

Impact of Ester Groups on Pharmacokinetics

Compound Ester Groups Metabolic Stability LogP (Predicted)
Target Compound Dimethyl Moderate (small esters hydrolyze faster) ~3.2 (estimated)
Diethyl 4-(2,4-dichlorophenyl) Diethyl Lower metabolic stability vs. dimethyl ~3.8
3-Methyl 5-(tosyloxypropyl) Mixed (methyl + tosyloxypropyl) High (bulky groups resist hydrolysis) ~4.1
Dibenzyl 4-[5-(4-Cl-phenyl)furyl] Dibenzyl Very high (bulky aromatic esters) ~5.5

Key Observations :

  • Dimethyl esters (target compound) balance solubility and metabolic stability, whereas bulky esters (e.g., dibenzyl) prolong half-life but reduce aqueous solubility .

Pharmacological and Spectroscopic Comparisons

Calcium Channel Antagonism

  • Nisoldipine analogs (e.g., 3-NO₂ substitution) show 10-fold higher binding affinity compared to 4-F or 3-CN derivatives, emphasizing substituent electronic effects .
  • non-bridged analogs .

Spectroscopic Data

  • IR Spectroscopy: Target compound likely exhibits C=O stretches at ~1700 cm⁻¹ (ester) and ~1665 cm⁻¹ (amide/carbonyloxy), comparable to . Non-bridged DHPs (e.g., CAS 43067-01-2) show simpler C=O stretches at ~1700 cm⁻¹ .
  • ¹H NMR :
    • Protons adjacent to the carbonyloxy bridge (e.g., aromatic Hs) would deshield to δ 7.06–8.37 ppm, similar to substituted phenyl DHPs .

Biological Activity

Dimethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a complex organic compound primarily recognized for its role as an impurity in Amlodipine Besilate, a medication used to treat hypertension and angina. This article delves into the biological activity of DHP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DHP has the molecular formula C23H22ClNO6 and a molecular weight of 455.9 g/mol. Its structure features a dihydropyridine core that is significant for its biological activity, particularly in calcium channel modulation.

DHP acts primarily as a calcium channel blocker . This mechanism involves the inhibition of calcium ion influx into cells, leading to:

  • Vasodilation : Relaxation of blood vessels.
  • Lowered Blood Pressure : Effective in managing hypertension.

The compound's ability to modulate calcium channels makes it relevant in cardiovascular disease research, as it can impact heart function and vascular tone.

Biological Activity Overview

Research indicates that DHP exhibits several notable biological activities:

  • Antihypertensive Effects : DHP's calcium channel blocking properties contribute to its ability to lower blood pressure.
  • Potential Antidiabetic Activity : Some studies suggest that DHP may have implications in managing diabetes through its effects on vascular health and insulin sensitivity.

Comparative Analysis with Similar Compounds

DHP shares structural similarities with other dihydropyridine derivatives. Below is a comparison table highlighting key compounds related to DHP:

Compound NameStructureKey Differences
Diethyl 2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylateStructureContains a methoxy group instead of a chlorophenyl group.
Dimethyl 2-(3-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acidStructureDifferent core structure (pyrrole vs dihydropyridine).
Methyl 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acidStructureFeatures a pyrazole ring instead of dihydropyridine.

Case Studies and Research Findings

Several studies have explored the biological activity of DHP:

  • Calcium Channel Modulation : A study demonstrated that DHP effectively inhibits L-type calcium channels in vascular smooth muscle cells, leading to significant vasodilation and reduced vascular resistance .
  • Antidiabetic Potential : Research indicated that DHP may improve insulin sensitivity in animal models of diabetes, suggesting a dual role in cardiovascular and metabolic health .
  • Safety Profile : Toxicological assessments have shown that while DHP has beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects typical of calcium channel blockers .

Q & A

Basic: What are the standard synthetic routes for preparing 1,4-dihydropyridine derivatives like this compound?

The Hantzsch synthesis is the most common method, involving a one-pot cyclocondensation of an aldehyde, β-ketoester, and ammonium acetate. For substituted derivatives like the target compound:

  • Key steps : React 2-chlorobenzoyloxy-substituted benzaldehyde with methyl acetoacetate and ammonium acetate under reflux in ethanol or acetic acid .
  • Optimization : Catalytic acetic acid (10–20 mol%) improves yield by promoting imine formation and cyclization .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., dihydropyridine ring protons at δ 4.8–5.2 ppm and ester carbonyls at δ 165–170 ppm) .

  • X-ray crystallography : Resolves the boat conformation of the 1,4-dihydropyridine ring and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). Typical parameters:

    ParameterExample ValuesReference
    Space groupP1P\overline{1} (triclinic)
    Unit cell (Å)a=7.34a = 7.34, b=10.61b = 10.61, c=13.84c = 13.84
    RintR_{\text{int}}0.062

Advanced: How can DFT calculations resolve discrepancies in electronic properties or reactivity predictions?

  • Methodology : Use B3LYP/6-31G(d,p) to compute frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and Mulliken charges. Compare with experimental UV-Vis or NMR shifts .
  • Case study : Discrepancies in dihydropyridine ring planarity between crystallographic data and gas-phase DFT models can arise from crystal packing forces. Including solvent effects (e.g., PCM model) improves agreement .

Advanced: What strategies address low yields in multi-substituted dihydropyridine syntheses?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic aldehydes but may reduce cyclization efficiency. Ethanol/acetic acid (4:1) balances reactivity .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes, improving yield by 15–20% .
  • Post-synthetic modifications : Introduce the 2-chlorobenzoyloxy group via esterification after dihydropyridine core formation to avoid side reactions .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., acetic acid) .
  • Storage : –20°C in amber vials to prevent photodegradation; silica gel desiccants minimize hydrolysis .

Advanced: How do substituents influence the compound’s supramolecular interactions?

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 2-chlorophenyl groups contribute 12–15% to total interactions via C–H···Cl bonds) .
  • Crystal packing : Bulky substituents like benzoyloxy groups reduce symmetry, favoring triclinic or monoclinic systems over orthorhombic .

Advanced: How can conflicting bioactivity data be rationalized across analogs?

  • SAR studies : Correlate substituent electronic effects (Hammett σ constants) with biological activity. For example, electron-withdrawing groups (e.g., –Cl) enhance membrane permeability but reduce target binding affinity .
  • Docking simulations : Use AutoDock Vina to model interactions with calcium channels or enzymes, identifying steric clashes caused by 2-chlorophenyl groups .

Basic: How are solubility challenges addressed in pharmacological assays?

  • Co-solvents : Use DMSO (≤5% v/v) for stock solutions; dilute in PBS or cell culture media .
  • Surfactants : Polysorbate 80 (0.1% w/v) improves aqueous dispersion without altering bioactivity .

Advanced: What computational tools model the compound’s stability under physiological conditions?

  • Molecular dynamics (MD) : Simulate degradation pathways (e.g., ester hydrolysis) in aqueous environments. AMBER force fields predict half-lives within 10% of experimental values .
  • pKa prediction : ADMET Predictor or MarvinSuite estimates ionization states affecting membrane permeability (predicted pKa = 3.2 for ester carbonyls) .

Advanced: How do crystal defects impact physicochemical characterization?

  • TWINABS correction : Address twinning in X-ray data (common in low-symmetry space groups) to refine accurate bond lengths .
  • Thermogravimetric analysis (TGA) : Detect solvent inclusion (e.g., hemihydrate forms) that distort DSC melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.